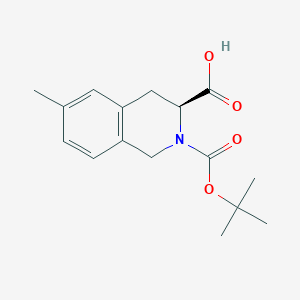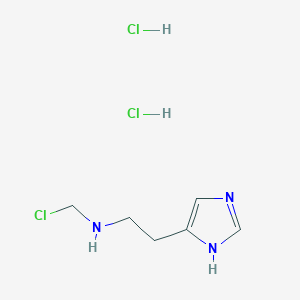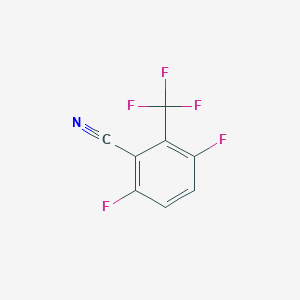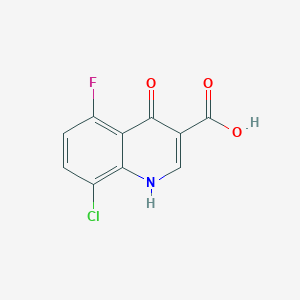![molecular formula C23H20N2O B12838080 2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole](/img/structure/B12838080.png)
2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole is a heterocyclic compound that features both benzimidazole and allyloxyphenyl moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzimidazole core is known for its biological activity, making this compound a promising candidate for further research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Allyloxyphenyl Group: The allyloxy group can be introduced via nucleophilic substitution reactions, where an allyl halide reacts with a phenol derivative.
Benzylation: The final step involves the benzylation of the benzimidazole nitrogen using benzyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The allyloxy group can undergo oxidation to form epoxides or other oxidized derivatives.
Reduction: The benzimidazole core can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Hydrogenated benzimidazole derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of the benzimidazole core.
Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole is likely related to its interaction with biological macromolecules. The benzimidazole core can interact with enzymes or receptors, potentially inhibiting their activity. The allyloxyphenyl group may enhance the compound’s binding affinity or selectivity for specific targets.
Comparison with Similar Compounds
2-Phenylbenzimidazole: Shares the benzimidazole core but lacks the allyloxy and benzyl groups.
2-(4-Methoxyphenyl)-1-benzyl-1H-benzo[d]imidazole: Similar structure but with a methoxy group instead of an allyloxy group.
1-Benzyl-2-(4-hydroxyphenyl)-1H-benzo[d]imidazole: Contains a hydroxy group instead of an allyloxy group.
Uniqueness: 2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole is unique due to the presence of both the allyloxy and benzyl groups, which may confer distinct chemical and biological properties. The allyloxy group can participate in additional chemical reactions, potentially leading to novel derivatives with unique activities.
Properties
Molecular Formula |
C23H20N2O |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-benzyl-2-(4-prop-2-enoxyphenyl)benzimidazole |
InChI |
InChI=1S/C23H20N2O/c1-2-16-26-20-14-12-19(13-15-20)23-24-21-10-6-7-11-22(21)25(23)17-18-8-4-3-5-9-18/h2-15H,1,16-17H2 |
InChI Key |
DGGOPSZBKRLXHG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)











![1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-](/img/structure/B12838088.png)
